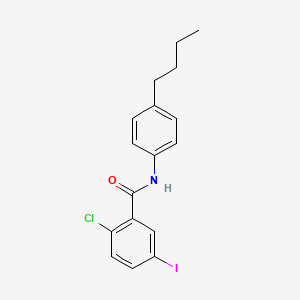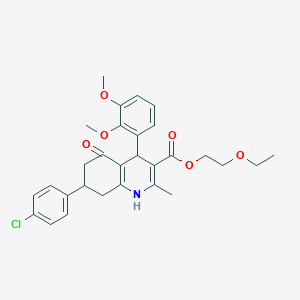
N-(4-butylphenyl)-2-chloro-5-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butylphenyl)-2-chloro-5-iodobenzamide, commonly known as BPIB, is a chemical compound that has been extensively studied for its potential use in scientific research applications. BPIB is a member of the benzamide family of compounds, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of BPIB is not fully understood, but it is known to act as a potent inhibitor of the enzyme histone deacetylase (HDAC). HDAC inhibitors have been shown to have a variety of biological activities, including the ability to induce cell cycle arrest, promote differentiation, and induce apoptosis in cancer cells. BPIB has also been shown to modulate the activity of other enzymes, including protein kinase C (PKC) and glycogen synthase kinase-3 (GSK-3).
Biochemical and Physiological Effects:
BPIB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. BPIB has also been shown to have neuroprotective effects, including the ability to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
BPIB has several advantages for use in lab experiments. It is a potent inhibitor of HDAC, which makes it a valuable tool for studying the role of HDAC in biological processes. BPIB has also been shown to have a variety of biological activities, which makes it a useful compound for studying the effects of HDAC inhibition on different biological processes. However, BPIB has several limitations for use in lab experiments. It is a relatively complex compound to synthesize, which makes it expensive to produce. BPIB is also not very soluble in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on BPIB. One area of research is the development of more efficient synthesis methods for BPIB, which could make it more accessible for use in lab experiments. Another area of research is the identification of the specific biological pathways that are affected by BPIB, which could provide insights into its mechanism of action. Additionally, there is potential for the development of BPIB as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Méthodes De Synthèse
The synthesis of BPIB involves a multi-step process that begins with the reaction of 4-butylaniline with 2,5-dichlorobenzoic acid. This reaction produces 4-butyl-2,5-dichlorobenzamide, which is then reacted with iodine to produce BPIB. The final product is purified using column chromatography.
Applications De Recherche Scientifique
BPIB has been extensively studied for its potential use in scientific research applications. It has been shown to have a variety of biological activities, including the ability to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. BPIB has also been studied for its potential to treat neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(4-butylphenyl)-2-chloro-5-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClINO/c1-2-3-4-12-5-8-14(9-6-12)20-17(21)15-11-13(19)7-10-16(15)18/h5-11H,2-4H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDULQKVGGKSFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-2-chloro-5-iodobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-[(2-{[(4-methylphenyl)sulfonyl]amino}benzyl)amino]benzoate](/img/structure/B5091455.png)
![2-benzyl-4,5,6,10c-tetrahydropyrrolo[3,4-c]carbazole-1,3(2H,3aH)-dione](/img/structure/B5091466.png)
![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B5091476.png)
![N'-benzyl-N-(2-methoxyethyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5091495.png)
![2-methyl-3-phenyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5091511.png)
![4-bicyclo[2.2.1]hept-2-yl-2,6-dimethylmorpholine](/img/structure/B5091516.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-butoxybenzamide](/img/structure/B5091523.png)


![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-{2-[4-(trifluoromethyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5091533.png)
![6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5091541.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5091547.png)